2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-chloro-3-fluorophenoxy group
Preparation Methods
The synthesis of 2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-chloro-3-fluorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethylene glycol under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane can be compared with similar compounds such as:
2-((4-Chloro-3-fluorophenoxy)methyl)-2-methyloxirane: This compound has a similar structure but features an oxirane ring instead of a dioxolane ring.
4-Chloro-3-fluorophenoxyacetic acid: This compound lacks the dioxolane ring and has different chemical properties and applications.
4-Chloro-3-fluorophenol: This is a precursor in the synthesis of this compound and has its own unique set of reactions and uses.
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
GLZRPRLENIRGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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